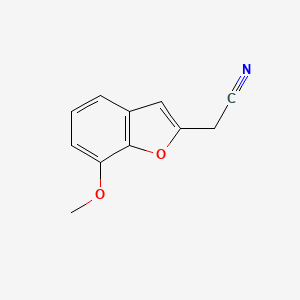
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE
Descripción general
Descripción
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is a chemical compound with the molecular formula C12H9NO. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group, a methyl group, and a nitrile group attached to the naphthalene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE typically involves the nitration of 1-methylnaphthalene followed by reduction and subsequent hydroxylation. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid. The reduction step can be achieved using catalytic hydrogenation or other reducing agents such as iron powder in the presence of hydrochloric acid. Finally, the hydroxylation is performed using reagents like sodium hydroxide or potassium hydroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for chlorination, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: 1-Methylnaphthalene-2-carboxaldehyde.
Reduction: 1-Hydroxy-3-methylnaphthalene-2-amine.
Substitution: 1-Chloro-3-methylnaphthalene-2-carbonitrile.
Aplicaciones Científicas De Investigación
1-HYDROXY-3-METHYL-2-NAPHTHONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds with potential biological activities. These interactions can modulate various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparación Con Compuestos Similares
- 1-Hydroxy-2-methylnaphthalene-3-carbonitrile
- 1-Hydroxy-4-methylnaphthalene-2-carbonitrile
- 1-Hydroxy-3-ethylnaphthalene-2-carbonitrile
Comparison: 1-HYDROXY-3-METHYL-2-NAPHTHONITRILE is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activityFor instance, the position of the hydroxyl and nitrile groups can affect the compound’s ability to interact with biological targets and undergo specific chemical reactions .
Propiedades
Número CAS |
5333-06-2 |
|---|---|
Fórmula molecular |
C12H9NO |
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H9NO/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6,14H,1H3 |
Clave InChI |
MNBIYILUYGJHFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C(=C1C#N)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-methyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B8755080.png)








